7-Amino-1,3,5-naphthalenetrisulfonic acid

Description

Historical Discovery and Nomenclature Evolution

The history of this compound is deeply intertwined with the broader development of naphthalene chemistry that began in the early 19th century. While naphthalene itself was first reported in the 1820s and characterized by Michael Faraday in 1826, the development of sulfonated naphthalene derivatives emerged later as industrial chemistry advanced. The sulfonation of naphthalene represented one of the first major chemical modifications of this aromatic hydrocarbon.

The development of naphthalene sulfonic acids followed a systematic progression from monosulfonic acids to more complex derivatives. The discovery of naphthalene-2-sulfonic acid provided a foundation for further sulfonation reactions. The continued sulfonation of naphthalene under specific conditions led to the production of disulfonic acids and eventually trisulfonic acids, including the 1,3,5-naphthalenetrisulfonic acid.

The amino derivative, this compound, emerged as chemists explored additional modifications to these sulfonated compounds. The synthesis likely employed the Bucherer reaction, discovered by Robert Lepetit in 1898 and further developed by Hans Theodor Bucherer in 1904, which enables the conversion of naphthols to naphthylamines in the presence of ammonia and sodium bisulfite.

The nomenclature of this compound has evolved in parallel with developments in chemical naming conventions. The compound is registered with the Chemical Abstracts Service (CAS) under number 27310-25-4. Alternative names for this compound include:

- 1,3,5-Naphthalenetrisulfonic acid, 7-amino-

- 2-Naphthylamine-4,6,8-trisulfonic acid

- 2-Amino-4,6,8-naphthalenetrisulfonic acid

- 7-Aminonaphthalene-1,3,5-trisulfonic acid

This variety of names reflects the different numbering systems applied to naphthalene derivatives and the alternative ways of identifying the primary functional group. The systematic International Union of Pure and Applied Chemistry (IUPAC) name places emphasis on the trisulfonic acid as the primary functionality, while alternative names may prioritize the amino group.

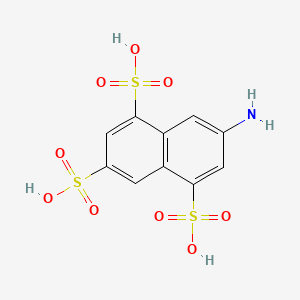

Structural Characteristics and Molecular Geometry

This compound possesses a complex molecular structure based on a naphthalene core with multiple functional groups. The foundational structure consists of two fused benzene rings that form naphthalene, which is planar in geometry.

The molecular formula of this compound is C₁₀H₉NO₉S₃, with a calculated molecular mass of 383.38 grams per mole. The structure features three sulfonic acid groups (-SO₃H) attached at positions 1, 3, and 5 of the naphthalene ring system, and an amino group (-NH₂) at position 7.

The physical properties of this compound are influenced by its highly polar functional groups. With a calculated LogP value of -2.03, this compound exhibits high hydrophilicity due to the presence of multiple sulfonic acid groups, which confer excellent water solubility. This property is shared with other sulfonated naphthalene derivatives.

The molecular geometry of this compound can be understood by examining the underlying naphthalene structure. Unlike benzene, naphthalene features carbon-carbon bonds of different lengths: the bonds connecting the rings (positions C1-C2, C3-C4, C5-C6, and C7-C8) are approximately 1.37 Å long, while the other carbon-carbon bonds measure around 1.42 Å in length. The attachment of sulfonic acid groups and the amino group causes slight deviations from perfect planarity due to steric effects.

The sulfonic acid groups adopt a tetrahedral geometry around the sulfur atom, with the S-O bonds having partial double-bond character due to resonance. The amino group at position 7 is generally planar with respect to the naphthalene ring system, allowing for effective conjugation between the nitrogen lone pair and the aromatic system.

Table 1: Key Structural Properties of this compound

Positional Isomerism in Naphthalenesulfonic Acid Derivatives

Positional isomerism represents a significant aspect of naphthalene chemistry, particularly for multi-substituted derivatives like this compound. The naphthalene ring system offers ten distinct positions for substitution (numbered 1 through 8, plus positions 4a and 8a at the junction of the rings), leading to numerous possible isomers for compounds with multiple substituents.

For trisulfonic acids of naphthalene, several isomeric forms exist based on the positions of the sulfonic acid groups. Some notable isomers related to this compound include:

7-Amino-1,3,6-naphthalenetrisulfonic acid (CAS: 118-03-6): This isomer differs in having the third sulfonic acid group at position 6 rather than position 5.

Naphthalene-1,3,5-trisulfonic acid (CAS: 6654-64-4): The non-aminated analog, lacking the amino group at position 7.

The synthesis methods for these isomers require careful control of reaction conditions. For instance, naphthalene-1,3,5-trisulfonic acid is prepared by adding naphthalene and 65% oleum to sulfuric acid monohydrate over 32 hours at 30-35°C, followed by heating at increasing temperatures (50°C for 1 hour, 70°C for 1 hour, and finally 90°C for 7 hours). This procedure minimizes the formation of the 1,3,6-isomer.

The precise control of sulfonation conditions is critical because different positions on the naphthalene ring exhibit varying reactivity toward electrophilic substitution. The 1-position (alpha position) is generally more reactive than the 2-position (beta position). Furthermore, the presence of an existing sulfonic acid group directs subsequent sulfonation preferentially to specific positions based on both electronic and steric factors.

The relationship between different naphthalene sulfonic acids extends beyond simple positional isomerism. The Armstrong's acid (naphthalene-1,5-disulfonic acid) can undergo further sulfonation to yield the 1,3,5-trisulfonic acid derivative. Similarly, naphthalene-2-sulfonic acid serves as an intermediate in the formation of various disulfonic and trisulfonic acids, including 1,3,6-naphthalenetrisulfonic acid.

The introduction of the amino group presents additional complexity. The Bucherer reaction provides a method for converting naphthols to naphthylamines, offering a synthetic pathway to aminonaphthalene sulfonic acids. This reaction is reversible and has been utilized for converting compounds such as 1,7-dihydroxynaphthalene into 7-amino-1-naphthol and 1-aminonaphthalene-4-sulfonic acid into 1-hydroxynaphthalene-4-sulfonic acid.

Table 2: Comparison of this compound with Related Isomers

The preparation of specific isomers often requires careful selection of starting materials. For example, a purer product of naphthalene-1,3,5-trisulfonic acid may be obtained by using isolated naphthalene-1,5-disulfonic acid as the starting material rather than directly sulfonating naphthalene.

The sodium salts of these compounds, such as the trisodium salt of this compound (CAS: 67815-69-4), are frequently used in applications due to their enhanced water solubility compared to the free acids. These salts maintain the same positional isomerism as their parent acids but differ in physical properties such as solubility and crystalline structure.

Properties

IUPAC Name |

7-aminonaphthalene-1,3,5-trisulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO9S3/c11-5-1-7-8(9(2-5)22(15,16)17)3-6(21(12,13)14)4-10(7)23(18,19)20/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTWHHAJDJCUPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7067299 | |

| Record name | 7-Amino-1,3,5-naphthalenetrisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27310-25-4, 83732-84-7 | |

| Record name | 7-Amino-1,3,5-naphthalenetrisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27310-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Naphthalenetrisulfonic acid, 7-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027310254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Naphthalenetrisulfonic acid, 7-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Amino-1,3,5-naphthalenetrisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-aminonaphthalene-1,3,5-trisulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-aminonaphthalene-1,3,5-trisulphonic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-AMINONAPHTHALENE-1,3,5-TRISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3D77FDP47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Mode of Action

It is known that the compound is a polyanionic dye, which suggests it may interact with its targets through ionic interactions.

Biochemical Pathways

It’s known that the compound is used in the production of various active dyes, suggesting it may play a role in the biochemical pathways related to dye synthesis and binding.

Result of Action

As a polyanionic dye, it may have effects related to staining and visualization of cellular components.

Action Environment

The action, efficacy, and stability of 7-Aminonaphthalene-1,3,5-trisulfonic acid can be influenced by environmental factors. For instance, the compound is stable in neutral and acidic or basic environments. Additionally, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided.

Biochemical Analysis

Biochemical Properties

7-Amino-1,3,5-naphthalenetrisulfonic acid plays a significant role in biochemical reactions, particularly in the synthesis of reactive dyes. It interacts with various enzymes and proteins during these reactions. For instance, it can act as a substrate for sulfonation reactions catalyzed by sulfotransferases. The nature of these interactions involves the transfer of sulfonate groups to the amino group of the compound, leading to the formation of sulfonated derivatives that are crucial intermediates in dye synthesis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are not extensively documented. Its role as a dye intermediate suggests that it may influence cell function by interacting with cellular components during the dyeing process. This interaction could potentially affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The primary mechanism involves the formation of Schiff bases with reducing termini of oligosaccharides, which can then be stabilized by reducing agents such as sodium cyanoborohydride. This reaction is crucial for the fluorescent labeling of carbohydrates, which is widely used in biochemical assays.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. The compound is stable under inert atmosphere and room temperature conditions. Over time, it maintains its stability in neutral, acidic, and basic media, making it suitable for long-term studies. Detailed studies on its long-term effects on cellular function in vitro or in vivo are limited.

Metabolic Pathways

This compound is involved in metabolic pathways related to dye synthesis. It interacts with enzymes such as sulfotransferases, which catalyze the transfer of sulfonate groups to the compound. This interaction is crucial for the formation of sulfonated derivatives that are essential intermediates in the production of reactive dyes. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels.

Transport and Distribution

Its role as a dye intermediate suggests that it may be transported by specific transporters or binding proteins that facilitate its localization and accumulation in target tissues

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not extensively studied. It is possible that the compound is directed to specific compartments or organelles through targeting signals or post-translational modifications

Biological Activity

7-Amino-1,3,5-naphthalenetrisulfonic acid (7-Amino-NTS) is an organic compound notable for its unique chemical structure, which includes three sulfonic acid groups and an amino group attached to a naphthalene ring. This configuration contributes to its solubility in water and its potential applications in various fields, including biochemistry and pharmaceuticals. The compound's molecular formula is C10H9NO9S3, and it has been characterized for its fluorescent properties, making it useful in biochemical assays.

- Molecular Formula : C10H9NO9S3

- Molecular Weight : Approximately 449.31 g/mol

- Appearance : Off-white to beige-green powder

- Solubility : Highly soluble in water

- Melting Point : Approximately 300°C

- pKa : Predicted to be -0.93, indicating strong acidity due to multiple sulfonic acid groups

Fluorescent Properties

7-Amino-NTS exhibits significant fluorescent properties, which have been leveraged in various biochemical assays. Its ability to act as a fluorescent probe allows it to be utilized in the detection of biomolecules and cellular components. This characteristic is particularly valuable in microscopy for staining applications.

Applications in Drug Delivery and Biochemical Assays

The compound has been explored for its potential applications in drug delivery systems due to its solubility and reactivity. It can facilitate the transport of therapeutic agents within biological systems. Additionally, its derivatives may have pharmaceutical applications, although specific effects on human health are still under investigation.

Toxicological Studies

Research into the toxicological aspects of 7-Amino-NTS has raised concerns regarding its safety profile. Some studies suggest potential carcinogenic properties based on experimental data, indicating that further research is necessary to fully understand its implications for human health. For instance, exposure to certain azo dyes has been linked to mutagenic effects in various biological assays, warranting caution in its use.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 7-Amino-1,3-naphthalenedisulfonic acid | C10H9NO6S2 | Contains two sulfonic groups; used primarily as an azo dye intermediate. |

| 1,3,6-Naphthalenetrisulfonic acid | C10H9NO9S3 | Similar structure but different position of sulfonic groups; broader applications. |

| 2-Aminonaphthalene-6,8-disulfonic acid | C10H9NO6S2 | Contains similar functional groups but differs in amino group positioning. |

The unique combination of three sulfonic acid groups in 7-Amino-NTS enhances its effectiveness for specific dye applications and biochemical assays compared to its counterparts.

Case Studies

- Fluorescent Assays : In a study examining the use of 7-Amino-NTS as a fluorescent probe, researchers demonstrated its ability to detect specific biomolecules with high sensitivity. The compound's fluorescence was utilized to visualize cellular components in live cell imaging.

- Toxicological Assessment : A comprehensive toxicological assessment indicated that while 7-Amino-NTS exhibits low acute toxicity (LD50 > 5000 mg/kg), concerns regarding chronic exposure remain due to potential mutagenicity observed in bacterial assays.

- Drug Delivery Systems : Research exploring the use of 7-Amino-NTS in drug delivery systems highlighted its capacity to enhance the solubility and stability of therapeutic agents, facilitating their transport across biological membranes.

Scientific Research Applications

Dye Industry

7-Amino-1,3,5-naphthalenetrisulfonic acid is primarily used as an intermediate in the production of azo dyes. These dyes are characterized by their vivid colors and are widely utilized in textiles, food, and cosmetics. The compound's three sulfonic acid groups enhance its reactivity and solubility, making it particularly effective for dye applications.

Fluorescent Probes

Due to its inherent fluorescent properties, Amino G serves as a valuable reagent in biochemical assays. It can be used for:

- Fluorescence Spectroscopy : Emitting light at specific wavelengths when excited, making it suitable for various biological and chemical analyses.

- Capillary Electrophoresis : Employed in the analysis of fluorescently labeled oligosaccharides, facilitating the study of glycosyltransferase activity .

Geothermal Tracing

Recent studies have highlighted the use of this compound as a thermally reactive tracer in geothermal applications. It helps determine effective temperatures along injection-production pathways within geothermal reservoirs. The thermal decay kinetics of Amino G under simulated geothermal conditions have been extensively studied . Key findings include:

- Decay Product : Under high-temperature conditions (240°C to 260°C), Amino G degrades into 2-naphthol .

- Tracer Tests : Tracer tests conducted at geothermal sites have shown that while Amino G may not be detected in produced water, its decomposition product can be observed .

Biochemical Assays

Amino G is utilized in various biochemical assays due to its ability to act as a fluorescent marker. Its derivatives may also have potential pharmaceutical applications, although further research is needed to fully understand their biological effects on human health.

Case Study 1: Fluorescent Tracers in Geothermal Energy

In a study conducted by Rose and Clausen (2014), this compound was tested as a thermally reactive tracer in geothermal reservoirs. The study focused on:

- Methodology : High-temperature laboratory batch reactors were used to simulate geothermal conditions.

- Results : The decay product was confirmed as 2-naphthol through high-resolution liquid chromatography/mass spectrometry (LC/MS) analysis .

Case Study 2: Azo Dye Production

Research has demonstrated that Amino G serves as an effective precursor for synthesizing various azo dyes. Its unique structure allows for enhanced dyeing properties and stability compared to other intermediates.

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | CAS Number | Sulfonic Group Positions | Molecular Weight (g/mol) | Key Applications | Solubility in Water |

|---|---|---|---|---|---|

| 7-Amino-1,3,5-naphthalenetrisulfonic acid | 27310-25-4 | 1, 3, 5 | 383.4 | Reactive dye intermediate | High |

| 7-Amino-1,3,6-naphthalenetrisulfonic acid | 118-03-6 | 1, 3, 6 | 383.37 | Dye intermediate (structural isomer) | High |

| 7-Amino-1,3-naphthalenedisulfonic acid | 86-65-7 | 1, 3 | 303.31 | Azo dye intermediate | Moderate |

| Amino-G Acid | 58-05-9 | 6, 8 | 303.31 (free acid) | Antidote, dye intermediate | Moderate |

Key Research Findings

Sulfonic Group Influence :

- Trisulfonic acids exhibit superior water solubility and binding capacity in reactive dyes compared to disulfonic analogues due to increased sulfonic group density .

- Positional isomerism (e.g., 1,3,5 vs. 1,3,6) affects steric hindrance and electronic properties, influencing dye chromophore formation .

Safety Considerations :

- The 1,3,5-trisulfonic derivative is more corrosive (skin/eye hazards) than disulfonic variants, likely due to higher acidity from additional sulfonic groups .

Synthetic Utility :

- Trisulfonic acids are preferred in high-performance dyes for textiles, whereas disulfonic derivatives are used in less demanding applications .

Preparation Methods

Sulfonation of Naphthalene

- Objective: Introduce sulfonic acid groups at the 1, 3, and 5 positions of the naphthalene ring.

- Reagents and Conditions: Naphthalene is treated with concentrated or fuming sulfuric acid (oleum), typically at elevated temperatures ranging from 125°C to 170°C.

- Mechanism: Electrophilic aromatic substitution where sulfur trioxide (SO₃) from sulfuric acid attacks the aromatic ring, forming sulfonic acid groups.

- Control Parameters: Temperature and acid concentration are critical to avoid over-sulfonation or formation of isomeric sulfonic acids such as 1,3,6-trisulfonic acid derivatives.

Amination at the 7-Position

- Objective: Introduce the amino group selectively at position 7.

- Reagents and Conditions: The sulfonated intermediate is reacted with ammonia or an amine source under controlled conditions.

- Typical Conditions: Reaction with ammonia gas or aqueous ammonia solutions, often under elevated temperature and pressure to facilitate nucleophilic substitution.

- Notes: The presence of sulfonic acid groups directs substitution to the 7-position due to electronic and steric effects.

Neutralization and Salt Formation

- Objective: Convert the acidic sulfonic groups into their sodium salt form to enhance solubility and stability.

- Reagents: Sodium hydroxide (NaOH) is added to neutralize the sulfonic acid groups.

- Outcome: Formation of the trisodium salt of this compound, which is highly soluble in water.

Industrial Production Considerations

- Scale-Up: Industrial synthesis follows the same fundamental steps but with optimized reaction parameters to maximize yield and purity.

- Process Control: Continuous monitoring of temperature, pressure, and reactant concentrations is essential.

- Purification: Crystallization techniques and ion-exchange chromatography are employed to isolate the pure trisodium salt and remove isomeric impurities.

- Yield Optimization: Reaction times and reagent stoichiometry are adjusted to minimize side reactions and by-products.

Detailed Reaction Conditions and Analysis

| Step | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|

| Sulfonation | Naphthalene + Fuming sulfuric acid | 125–170 | Control to avoid over-sulfonation |

| Amination | Sulfonated intermediate + NH₃ | 80–120 | Ammonia gas or aqueous ammonia under pressure |

| Neutralization | Sodium hydroxide solution | Ambient to 50 | Forms trisodium salt, enhances solubility |

- Purification: Recrystallization from ethanol-water mixtures is common.

- Characterization: UV-Vis spectroscopy (λ max ~320 nm), ^1H NMR, and HPLC-MS confirm structure and purity.

Research Findings and Notes on Preparation

- The sulfonation step is highly sensitive to temperature; temperatures above 170°C risk formation of undesired isomers.

- Amination is facilitated by the electron-withdrawing sulfonic acid groups, which activate the aromatic ring towards nucleophilic substitution at position 7.

- The trisodium salt form improves the compound's solubility (>500 mg/mL at 25°C), which is advantageous for downstream applications.

- Purification by ion-exchange chromatography effectively removes positional isomers and unreacted starting materials.

- Analytical methods such as pH titration and fluorescence quenching assays are used to monitor compound integrity in aqueous solutions.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Reaction Type | Conditions | Outcome |

|---|---|---|---|---|

| Sulfonation | Naphthalene, H₂SO₄ | Electrophilic substitution | 125–170°C, fuming H₂SO₄ | 1,3,5-trisulfonated naphthalene |

| Amination | Ammonia (NH₃) | Nucleophilic substitution | 80–120°C, elevated pressure | Introduction of amino group at 7-position |

| Neutralization | NaOH | Acid-base neutralization | Ambient to 50°C | Trisodium salt formation |

| Purification | Ethanol-water, ion exchange | Crystallization, chromatography | Ambient | High purity trisodium salt |

Q & A

Q. What are the established synthetic routes for 7-Amino-1,3,5-naphthalenetrisulfonic acid, and what reaction conditions are critical for optimizing yield?

The compound is synthesized via sulfonation of Tobias acid (2-naphthylamine-1-sulfonic acid) under controlled acidic conditions. Key parameters include temperature regulation (typically 150–200°C) and stoichiometric control of sulfonating agents (e.g., sulfuric acid or oleum). Post-synthesis, neutralization with alkaline solutions (e.g., NaOH) isolates the trisulfonic acid form. Purification often involves recrystallization from hot water due to its high aqueous solubility .

Q. How should researchers handle solubility challenges and storage of this compound in laboratory settings?

The compound is highly water-soluble, but stock solutions (e.g., 10 mM) should be prepared in deionized water with gentle heating (37°C) and sonication to ensure homogeneity. For long-term storage, aliquot solutions into single-use vials and store at -80°C (stable for 6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles to prevent degradation. Solid forms should be kept in airtight containers at 2–8°C, protected from moisture .

Q. What spectroscopic methods are suitable for characterizing this compound?

- UV-Vis Spectroscopy : Detect absorbance peaks in the 250–300 nm range (aromatic π→π* transitions) and monitor shifts upon metal complexation.

- FT-IR : Identify sulfonic acid (-SO₃H) stretches near 1040 cm⁻¹ and 1170 cm⁻¹, as well as amino (-NH₂) vibrations at ~3400 cm⁻¹.

- NMR : Use ¹H and ¹³C NMR in D₂O to resolve aromatic proton environments (δ 7.5–8.5 ppm) and confirm substitution patterns .

Advanced Research Questions

Q. How does this compound facilitate metal ion complexation, and what analytical techniques validate these interactions?

The three sulfonic acid groups act as strong chelating agents for divalent and trivalent metal ions (e.g., Fe³⁺, Cu²⁺). To study these complexes:

Q. What role does this compound play in fluorescence-based assays, and how can contradictory data in literature be resolved?

While not inherently fluorescent, its derivatives (e.g., azo-linked probes) exhibit fluorescence quenching or enhancement upon binding to biomolecules or ions. Contradictions in reported fluorescence properties may arise from:

- pH Sensitivity : Protonation states of amino and sulfonic groups alter electronic environments.

- Solvent Effects : Polar solvents stabilize charge-transfer states, modifying emission profiles.

- Impurities : Trace metal ions or byproducts from synthesis can interfere. Validate purity via HPLC (>98%) and control buffer conditions rigorously .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for antiviral applications?

SAR studies on symmetric naphthalenesulfonic acid derivatives (e.g., anti-HIV-1 activity) suggest:

- Sulfonic Acid Positioning : Trisubstitution at 1,3,5 positions enhances charge density, improving interactions with viral glycoproteins.

- Amino Group Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at the amino site can increase binding affinity.

- Spacer Length : Ethylene or polyethylene glycol spacers between sulfonic acid moieties optimize steric compatibility with target enzymes .

Methodological Considerations

Q. What strategies mitigate interference from this compound in mixed-component analytical systems?

- Chromatographic Separation : Use reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium phosphate) to resolve the compound from co-eluting analytes.

- Selective Derivatization : React primary amino groups with dansyl chloride or fluorescamine to enhance detectability in fluorescence assays .

Q. How can computational modeling predict the behavior of this compound in complex biological matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.